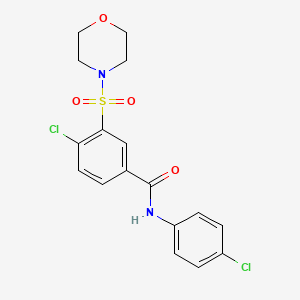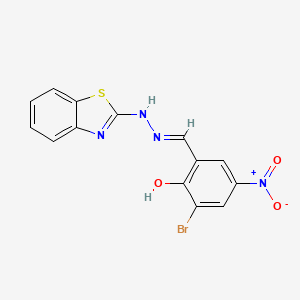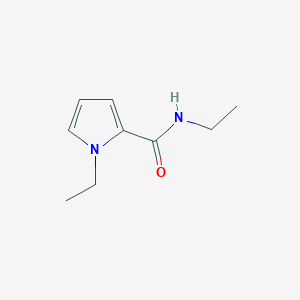
4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a potent inhibitor of a class of enzymes known as heat shock protein 90 (HSP90), which play an important role in the regulation of cellular homeostasis and the response to stress.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide involves the inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a chaperone protein that plays a critical role in the stabilization and activation of numerous client proteins, many of which are oncogenic. By inhibiting 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide, 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide can lead to the degradation of these client proteins and ultimately result in cancer cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide are primarily related to its inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. Inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide can lead to the degradation of numerous oncogenic client proteins, resulting in cancer cell death. Additionally, inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to disrupt the activity of other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its potent inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. This makes it a useful tool for studying the role of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide in cellular homeostasis and the response to stress. However, one limitation of using this compound is its potential off-target effects, as 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is involved in the regulation of numerous cellular processes.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. One direction is the development of more potent and selective 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide inhibitors for use as anticancer agents. Another direction is the investigation of the potential therapeutic applications of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide inhibition in neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to better understand the off-target effects of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide inhibitors and their potential impact on normal cellular processes.
Synthesemethoden
The synthesis of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a multi-step process that involves the reaction of several intermediate compounds. The starting material for this synthesis is 4-chlorobenzoic acid, which is first converted to an acid chloride using thionyl chloride. The acid chloride is then reacted with 4-chloroaniline to form the corresponding amide. This amide is then treated with morpholine and sulfonyl chloride to give the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied in the field of cancer research due to its ability to inhibit 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a chaperone protein that is overexpressed in many cancer cells and plays a critical role in the stabilization and activation of numerous oncogenic proteins. Inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide can lead to the degradation of these proteins and ultimately result in cancer cell death. In addition to its potential as an anticancer agent, 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S/c18-13-2-4-14(5-3-13)20-17(22)12-1-6-15(19)16(11-12)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEGPIZNBRYHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dichlorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5970971.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5970981.png)
![N-(2,4-difluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5970990.png)
![2-[4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5970991.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5971001.png)
![1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5971014.png)
![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)
![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5971035.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)
![2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)